molecular formula C6H9NO2 B8581547 2-(4-Methylisoxazol-3-yl)ethanol

2-(4-Methylisoxazol-3-yl)ethanol

Cat. No. B8581547
M. Wt: 127.14 g/mol
InChI Key: JZHHCRGNGNKDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249157B2

Procedure details

A solution of (Z)-3-(tert-butyldimethylsilyloxy)-N-hydroxypropanimidoyl chloride (90 mg, 0.378 mmol) in ClCH2CH2Cl (Volume: 2 mL) at room temperature was purged with N2 for 2 min. Prop-1-yne (0.022 mL, 0.378 mmol) [Condensed at −78° C.] was added as a liquid, followed by chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium (II) (7.17 mg, 0.019 mmol) and triethylamine (0.066 mL, 0.473 mmol). The reaction mixture was stirred at room temperature for 16 h. It was dark brown in color. The mixture was filtered through 0.45 μm membrane. The filtrate was concentrated, diluted with MeOH, and purified with prep HPLC (Waters Xbridge C18 19×100 mm), 20 mL/min flow rate with gradient of 30% B-100% B over 10 minutes Hold at 100% B for 2 min. (A: 0.1% TFA in water/MeOH (90:10), B: 0.1% TFA in water/MeOH (10:90) monitoring at 220 nm. After concentration, 2-(4-methylisoxazol-3-yl)ethanol (35 mg, 0.270 mmol, 71.3% yield) was obtained as light brown liquid. 1H NMR (400 MHz, chloroform-d) δ 8.13 (s, 1H), 4.03 (t, J=5.9 Hz, 2H), 2.89 (t, J=5.9 Hz, 2H), 2.02 (d, J=0.9 Hz, 3H).
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.022 mL
Type
reactant
Reaction Step Two
Quantity
0.066 mL
Type
reactant
Reaction Step Three
Quantity
7.17 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10]/[C:11](/Cl)=[N:12]/[OH:13])(C(C)(C)C)(C)C.N#N.[CH:17]#[C:18][CH3:19].C(N(CC)CC)C>C(Cl)CCl.C[C]1[C](C)[C](C)[C](C)[C]1C.C1CC=CCCC=C1.Cl[Ru]>[CH3:19][C:18]1[C:11]([CH2:10][CH2:9][OH:8])=[N:12][O:13][CH:17]=1 |f:5.6.7,^1:31,32,34,36,38|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC/C(=N/O)/Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
2 mL
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
0.022 mL
Type
reactant
Smiles
C#CC
Step Three
Name
Quantity
0.066 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
7.17 mg
Type
catalyst
Smiles
C[C]1[C]([C]([C]([C]1C)C)C)C.C1/C=C\CC/C=C\C1.Cl[Ru]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through 0.45 μm membrane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
diluted with MeOH
CUSTOM
Type
CUSTOM
Details
purified with prep HPLC (Waters Xbridge C18 19×100 mm), 20 mL/min flow rate with gradient of 30% B-100% B over 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
Hold at 100% B for 2 min.
Duration
2 min
CONCENTRATION
Type
CONCENTRATION
Details
After concentration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1C(=NOC1)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.27 mmol
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 71.3%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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